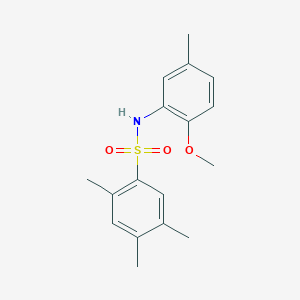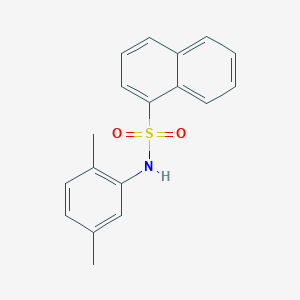![molecular formula C24H20N2O5S2 B281252 (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide has various scientific research applications. It is commonly used in the field of biochemistry and molecular biology to study the interaction between proteins and nucleic acids. This compound is also used as a fluorescent probe in fluorescence spectroscopy and imaging studies. Additionally, it has been shown to have potential applications in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide is based on its ability to bind to proteins and nucleic acids. This compound has a high affinity for DNA and RNA molecules, which allows it to interact with them and alter their structure and function. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, which can be useful in the treatment of various diseases and infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide in lab experiments is its high specificity and selectivity. This compound has a high affinity for certain molecules and can be used to target specific proteins and nucleic acids. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide. One potential direction is the development of new drugs and therapies based on the properties of this compound. Additionally, further studies are needed to explore the potential applications of this compound in the field of biotechnology and nanotechnology. Finally, research is needed to better understand the mechanisms of action and potential side effects of this compound to ensure its safe and effective use in laboratory experiments.
Synthesemethoden
The synthesis method of (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-aminonaphthalene-1-sulfonic acid followed by the reaction with benzenesulfonamide. The final product is obtained by the reaction of the intermediate compound with oxalyl chloride. This method is a multi-step process that requires careful monitoring and precise control of reaction conditions.
Eigenschaften
Molekularformel |
C24H20N2O5S2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O5S2/c1-2-17-12-14-19(15-13-17)33(30,31)25-22-16-23(24(27)21-11-7-6-10-20(21)22)26-32(28,29)18-8-4-3-5-9-18/h3-16,26H,2H2,1H3/b25-22- |
InChI-Schlüssel |
BVHFEGZKDGKGSM-LVWGJNHUSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)
![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)


